molecular formula C14H18N2O2 B1399105 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione CAS No. 403998-13-0

2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione

Cat. No.: B1399105
CAS No.: 403998-13-0
M. Wt: 246.3 g/mol
InChI Key: FPTQRHXQJHGCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H18N2O2 It is a derivative of isoindoline-1,3-dione, which is a significant structural motif in various biological and pharmaceutical compounds

Biochemical Analysis

Biochemical Properties

2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the dopamine receptor D2, suggesting its potential application as an antipsychotic agent . Additionally, it has been found to inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease . The nature of these interactions involves binding to specific amino acid residues at the allosteric binding site of the dopamine receptor D2, thereby modulating its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the proportion of apoptotic and necrotic populations in Raji cells when treated with specific concentrations . Furthermore, its interaction with the dopamine receptor D2 suggests its role in altering neurotransmission and related cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound interacts with the dopamine receptor D2 through π–π stacking and CH–π interactions with aromatic amino acids at the anionic subsite and peripheral anionic site . This binding modulates the receptor’s activity, leading to downstream effects on cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as reversing Parkinsonism in a mouse model . At higher doses, it may induce toxic or adverse effects, including increased apoptosis and necrosis in specific cell populations . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interaction with the dopamine receptor D2 suggests its involvement in neurotransmitter metabolism and related pathways . Additionally, its inhibition of β-amyloid protein aggregation indicates potential effects on protein metabolism and aggregation pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with the dopamine receptor D2 suggests its localization in neuronal tissues and its potential accumulation in specific brain regions . This distribution pattern is crucial for its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its interaction with the dopamine receptor D2 indicates its localization in neuronal cell membranes, where it modulates receptor activity and downstream signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with isopropylamine in the presence of a suitable solvent such as toluene, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoindoline-1,3-dione derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as SiO2-tpy-Nb have been reported to improve the efficiency of the reaction, providing moderate to excellent yields .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindoline-1,3-dione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione is unique due to its specific isopropylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[3-(propan-2-ylamino)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(2)15-8-5-9-16-13(17)11-6-3-4-7-12(11)14(16)18/h3-4,6-7,10,15H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTQRHXQJHGCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.